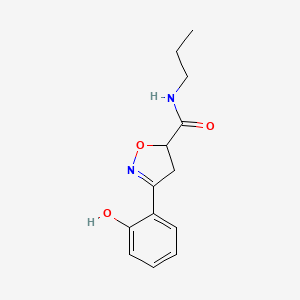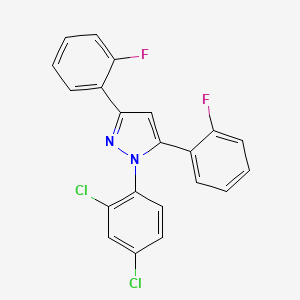
N-(3-Bromophenyl)-5-fluorothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the amidation reaction. The process begins with the preparation of the 3-bromophenyl and 5-fluoro-2-thiophenesulfonyl chloride intermediates. These intermediates are then reacted under specific conditions to form the desired sulfonamide compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N~2~-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of N2-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating certain biological processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N2-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE include:
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
Uniqueness
What sets N2-(3-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE apart from these similar compounds is its unique combination of the 3-bromophenyl and 5-fluoro-2-thiophenesulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H7BrFNO2S2 |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrFNO2S2/c11-7-2-1-3-8(6-7)13-17(14,15)10-5-4-9(12)16-10/h1-6,13H |
InChI-Schlüssel |
FXABAKKFCCALPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925729.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B14925734.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925737.png)
![N-(2-methoxyethyl)-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925738.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925740.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925751.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14925768.png)
![{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone](/img/structure/B14925769.png)
![1-[5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B14925772.png)

![N-(1-ethyl-1H-pyrazol-5-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925792.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925798.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B14925802.png)
